molecular formula C7H6F2IN B12090874 5-(Difluoromethyl)-2-iodoaniline

5-(Difluoromethyl)-2-iodoaniline

Cat. No.: B12090874
M. Wt: 269.03 g/mol
InChI Key: OMFHNRSUZVKHIA-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Contemporary Chemical Research

Contemporary chemical research, particularly in the fields of medicinal chemistry and materials science, has seen a significant rise in the use of organofluorine compounds. The introduction of fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, thereby influencing molecular conformations and interactions.

The presence of the difluoromethyl group in the aniline (B41778) ring of 5-(Difluoromethyl)-2-iodoaniline places it firmly within this modern research trend. The development of synthetic methodologies to introduce difluoromethyl moieties into aromatic systems is an active area of investigation, driven by the desire to access new chemical entities with potentially enhanced performance characteristics.

Table 1: Comparison of Fluorine-Containing Functional Groups

Functional Group Typical Effect on Lipophilicity Metabolic Stability Potential for Hydrogen Bonding
Fluoro (-F) Moderate increase High Weak acceptor
Difluoromethyl (-CHF2) Significant increase High Donor

Significance as a Versatile Synthetic Intermediate

The synthetic utility of this compound is derived from the orthogonal reactivity of its three key functional groups: the amino group (-NH2), the iodine atom (-I), and the difluoromethyl group (-CHF2). This trifecta of functionalities allows for a wide range of chemical transformations, making it a versatile intermediate in the construction of more complex molecules.

The amino group can be readily derivatized through acylation, alkylation, or diazotization reactions, providing access to a diverse array of amides, secondary and tertiary amines, and other nitrogen-containing heterocycles. The iodine atom, positioned ortho to the amino group, is an excellent handle for transition metal-catalyzed cross-coupling reactions. This includes well-established methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of an iodo-substituent on an aniline derivative makes it a competent substrate for such transformations, enabling the introduction of a wide variety of substituents at this position. acs.org

The difluoromethyl group, while generally more stable, can also participate in certain chemical transformations or, more commonly, be carried through synthetic sequences to impart its unique properties to the final product. The combination of these reactive sites allows for a modular and strategic approach to the synthesis of complex target molecules, where each functional group can be addressed selectively to build molecular complexity.

Table 2: Potential Reactions at Each Functional Group of this compound

Functional Group Type of Reaction Potential Products
Amino (-NH2) Acylation Amides
Alkylation Secondary/Tertiary Amines
Diazotization Azo compounds, Sandmeyer reaction products
Iodine (-I) Suzuki Coupling Biaryls
Heck Coupling Alkenylated anilines
Sonogashira Coupling Alkynylated anilines
Buchwald-Hartwig Amination Di- and tri-arylamines
Difluoromethyl (-CHF2) Inert in many reactions Maintained in final product

The strategic placement of these groups on the aniline scaffold makes this compound a highly valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials where the unique properties imparted by the difluoromethyl group are desired.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

5-(difluoromethyl)-2-iodoaniline

InChI

InChI=1S/C7H6F2IN/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,7H,11H2

InChI Key

OMFHNRSUZVKHIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)N)I

Origin of Product

United States

Synthetic Methodologies and Routes to 5 Difluoromethyl 2 Iodoaniline

Historical Evolution of Synthetic Approaches to Halogenated Anilines

The synthesis of halogenated anilines has been a cornerstone of organic chemistry for over a century, driven by their utility as intermediates in the production of dyes, pharmaceuticals, and agrochemicals. researchgate.net Historically, electrophilic aromatic substitution has been the primary method for introducing halogens onto an aniline (B41778) ring. However, the high reactivity of the aniline ring often leads to a lack of regioselectivity and the formation of multiple halogenated products. nih.gov

Early methods frequently involved direct halogenation, but controlling the reaction to achieve a specific isomer was often challenging. Over time, more sophisticated strategies were developed. These included the use of protecting groups to modulate the directing effect of the amino group and the development of milder halogenating agents. The Sandmeyer reaction, which converts an amino group into a diazonium salt that can then be displaced by a halide, became a pivotal tool for the regioselective introduction of halogens, particularly for iodo and bromo derivatives. nih.gov Furthermore, the catalytic hydrogenation of halonitroarenes emerged as an important industrial route to haloanilines. researchgate.net The continuous development of new reagents and catalytic systems has further refined the synthesis of these crucial building blocks. nih.govnih.gov

Established Paradigms in 5-(Difluoromethyl)-2-iodoaniline Synthesis

The established synthetic routes to this compound are multi-step processes that strategically combine methods for introducing the difluoromethyl group and the iodine atom.

The introduction of a difluoromethyl (CF2H) group onto an aromatic ring is a key transformation in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique electronic properties it imparts. acs.orgnih.gov Several strategies have been developed for this purpose. One common approach involves the conversion of a carboxylic acid to a difluoromethyl group. Another strategy utilizes difluoromethylating reagents, such as diethylaminosulfur trifluoride (DAST) or related compounds, to convert aldehydes or thionoesters into the desired difluoromethyl arenes. nuph.edu.uaresearchgate.net More recent advancements have focused on radical difluoromethylation reactions, which offer alternative pathways to access these valuable compounds. nih.gov

A notable method involves the fluorodesulfurization of thionoesters, where a combination of reagents like SnCl4 and DAST has been shown to be effective in converting methyl thionoesters into difluoro(methoxy)methyl derivatives. nuph.edu.ua This highlights the ongoing efforts to develop mild and efficient methods for introducing the CF2H moiety.

Achieving regioselective iodination of aniline derivatives is crucial for the synthesis of specifically substituted compounds like this compound. The directing effect of the amino group in aniline typically favors ortho- and para-substitution during electrophilic iodination. nih.gov However, achieving high selectivity for a single isomer can be challenging.

Various iodinating reagents and conditions have been explored to control the regioselectivity. Reagents such as N-iodosuccinimide (NIS), often activated by a catalyst, have proven effective for the iodination of arenes. acs.org For instance, iron(III)-catalyzed activation of NIS allows for the efficient and highly regioselective iodination of a range of aryl compounds. acs.org Other methods include the use of iodine in the presence of an oxidizing agent or the utilization of metal salts like silver sulfate (B86663) to promote iodination. nih.gov The choice of solvent and reaction conditions can also significantly influence the outcome of the iodination reaction. nih.govacs.org A practical route to 2-iodoanilines involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. rsc.org

A common and logical approach to synthesizing this compound involves a multi-step sequence starting from a more readily available precursor. This typically entails the separate introduction of the difluoromethyl and iodo functionalities onto the aniline core.

One plausible synthetic route could begin with a commercially available aniline derivative that is first difluoromethylated. For example, starting with 3-aminobenzoic acid, the carboxylic acid could be converted to a difluoromethyl group. Subsequent iodination of the resulting 3-(difluoromethyl)aniline (B46249) would then need to be carefully controlled to achieve the desired 2-iodo isomer. Alternatively, the synthesis could commence with an appropriately substituted nitrobenzene (B124822) precursor, followed by reduction of the nitro group to an aniline. nih.gov The Sandmeyer reaction could also be employed, starting from an aniline derivative and introducing the iodo group at a specific position via a diazonium salt. bloomtechz.com

The following table outlines a hypothetical, yet plausible, multi-step synthesis based on established chemical transformations:

StepStarting MaterialReagent(s)ProductKey Transformation
13-Amino-4-iodobenzoic acid1. NaNO₂, HCl 2. HBF₄ 3. Heat4-Iodo-3-fluorobenzoic acidSchiemann reaction
24-Iodo-3-fluorobenzoic acid1. SOCl₂ 2. NH₃4-Iodo-3-fluorobenzamideAmide formation
34-Iodo-3-fluorobenzamideDeoxofluorinating agent (e.g., DAST)1-(Difluoromethyl)-4-iodo-3-fluorobenzeneDeoxofluorination
41-(Difluoromethyl)-4-iodo-3-fluorobenzeneNH₃, CatalystThis compoundNucleophilic aromatic substitution

This table represents a conceptual synthetic pathway and is for illustrative purposes.

Emerging Methodologies and Sustainable Synthesis of this compound

The field of organic synthesis is continuously evolving towards more sustainable and efficient methods. This trend is also reflected in the development of new routes to halogenated anilines and difluoromethylated compounds.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic methods are being explored for both the difluoromethylation and iodination steps.

Integration of Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles is crucial for developing sustainable and environmentally friendly methods for synthesizing this compound. Key areas of focus include the use of safer solvents, the development of catalytic reactions to minimize waste, and the improvement of atom economy.

Furthermore, the development of catalytic systems that avoid stoichiometric reagents is a cornerstone of green chemistry. The use of mild oxidizing systems, such as HCl/NaCl/H₂O₂, for polymerization reactions demonstrates a move away from harsher, more traditional oxidizing agents. rsc.org Applying similar principles to the synthesis of this compound could lead to cleaner reaction profiles and reduced waste generation.

Continuous Flow Synthesis Applications for Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly in terms of scalability, safety, and efficiency. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

While specific applications of continuous flow synthesis for this compound are not widely documented, the principles have been successfully applied to similar chemical transformations. The precise control offered by flow reactors can lead to higher yields and purities compared to batch methods.

Process Optimization and Scalability Considerations in this compound Production

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on rigorous process optimization and scalability considerations. Key objectives include maximizing yield and purity while ensuring the process is cost-effective and safe.

Yield and Purity Enhancement Strategies

Several strategies can be employed to enhance the yield and purity of this compound. A critical aspect is the careful selection of starting materials and reagents. For instance, in the difluoroalkylation of anilines, the choice of the difluoroalkylating agent and the base can significantly impact the yield. acs.org

The purification process is also a critical factor. Techniques such as flash column chromatography are commonly used to purify iodoanilines and related compounds. rsc.org Optimizing the solvent system for chromatography can lead to better separation and higher purity of the final product. For example, a mixture of ethyl acetate (B1210297) and petroleum ether has been effectively used for the purification of various substituted 2-iodoanilines. rsc.org

Table 1: Purification of Substituted 2-Iodoanilines using Flash Chromatography

CompoundMobile Phase (Ethyl Acetate/Petroleum Ether)YieldMelting Point (°C)
5-Bromo-2-iodoaniline1/2077%58
4-Chloro-2-iodoaniline1/5068%42
5-Fluoro-2-iodoaniline1/5068%43
2-Iodo-5-methoxyanilineNot Specified52%40

This table presents data on the purification of various substituted 2-iodoanilines, providing insights into potential purification strategies for this compound.

Reaction Condition Parameterization and Kinetic Studies

A thorough understanding of the reaction kinetics and the impact of various parameters is essential for optimizing the synthesis of this compound. Key parameters that require careful study include temperature, pressure, catalyst loading, and reagent concentration.

Kinetic studies can help in identifying the rate-determining step of the reaction and understanding the reaction mechanism. This knowledge is invaluable for optimizing reaction conditions to maximize the reaction rate while minimizing the formation of byproducts. For photoinduced reactions, such as the difluoroalkylation of anilines, the wavelength of light and the choice of photocatalyst are critical parameters that need to be optimized. acs.org Studies have shown that changing the solvent from DMF to DMSO and using Na₂CO₃ as the base can significantly improve the yield of the desired product. acs.org

By systematically studying the influence of each parameter, a robust and efficient process can be developed for the large-scale production of this compound.

Chemical Transformations and Reactivity Profile of 5 Difluoromethyl 2 Iodoaniline

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Center

The iodine atom in 5-(difluoromethyl)-2-iodoaniline serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions, often with high yields and selectivity.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organic halide. nih.gov For this compound, this reaction provides a direct route to biaryl compounds, which are prevalent structures in pharmaceuticals. The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester. acs.org

A documented example involves the coupling of this compound with (4-carbamoyl-3-fluorophenyl)boronic acid. This transformation yields 2'-amino-4'-(difluoromethyl)-3-fluoro-[1,1'-biphenyl]-4-carboxamide, a key intermediate in the synthesis of kinase inhibitors. The reaction proceeds using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base like sodium carbonate in a solvent mixture of dioxane and water.

Table 1: Example of Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalystBaseSolventProduct
This compound(4-Carbamoyl-3-fluorophenyl)boronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/Water2'-Amino-4'-(difluoromethyl)-3-fluoro-[1,1'-biphenyl]-4-carboxamide

Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a bond between a C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne. This reaction is invaluable for constructing arylalkynes and conjugated enynes. wikipedia.orgbyjus.com The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. brainly.in

In a specific application, this compound has been coupled with terminal alkynes to synthesize intermediates for pharmaceutically active compounds. For instance, its reaction with (R)-1-(tert-butyldimethylsilyloxy)prop-2-yne is achieved using bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) as the catalyst, copper(I) iodide (CuI) as the co-catalyst, and triethylamine (B128534) (TEA) as the base and solvent. This reaction produces (R)-1-(tert-butyldimethylsilyloxy)-3-(2-amino-4-(difluoromethyl)phenyl)prop-1-yne. The reaction is often performed under an inert atmosphere to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org

Table 2: Example of Sonogashira Coupling

Aryl HalideTerminal AlkyneCatalyst SystemBaseSolventProduct
This compound(R)-1-(tert-Butyldimethylsilyloxy)prop-2-ynePd(PPh₃)₂Cl₂ / CuITriethylamineTriethylamine(R)-1-(tert-Butyldimethylsilyloxy)-3-(2-amino-4-(difluoromethyl)phenyl)prop-1-yne

Heck Reaction for Olefinic Coupling and Arylation

The Heck reaction forms a new carbon-carbon bond between an aryl halide and an alkene, creating a substituted alkene. organic-chemistry.orgrsc.org This palladium-catalyzed reaction typically uses a base to regenerate the active Pd(0) catalyst. rsc.org While specific examples employing this compound are not prominently documented in readily available literature, its structure is well-suited for this transformation.

Based on the general reactivity of aryl iodides, this compound is expected to react with various activated alkenes, such as acrylates, styrenes, and other vinyl derivatives. organic-chemistry.org The reaction would likely be catalyzed by a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand and an organic base like triethylamine. The substitution would occur at the less substituted carbon of the alkene double bond, and the reaction generally proceeds with trans selectivity. organic-chemistry.org This provides a pathway to difluoromethyl-substituted cinnamic acid derivatives or stilbenes.

Buchwald-Hartwig Amination for C(aryl)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. ijcce.ac.irallen.in This palladium-catalyzed reaction has broad substrate scope and functional group tolerance. ijcce.ac.ir

A specific instance of this reaction involves the coupling of this compound with 4,4-difluorocyclohexanamine. This synthesis, used in the creation of modulators of hematopoietic prostaglandin (B15479496) D synthase, employs a palladium catalyst and a phosphine ligand, such as RuPhos, along with a base like cesium carbonate in a solvent such as toluene. The resulting product is N-(4,4-difluorocyclohexyl)-5-(difluoromethyl)-2-iodoaniline. This example highlights the reaction's utility in constructing complex amine-containing molecules.

Table 3: Example of Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventProduct
This compound4,4-DifluorocyclohexanaminePd₂(dba)₃ / RuPhosCs₂CO₃TolueneN-(4,4-Difluorocyclohexyl)-5-(difluoromethyl)-2-iodoaniline

Other Advanced Cross-Coupling Methodologies (e.g., Stille, Negishi)

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. organic-chemistry.orgmdpi.com It is known for its tolerance of a wide variety of functional groups. youtube.com Although specific examples with this compound are not widely reported, it is expected to readily participate in such couplings. A hypothetical reaction would involve treating this compound with an organostannane (e.g., vinyltributyltin or 2-(tributylstannyl)thiophene) in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield the corresponding vinyl or heteroaryl-substituted aniline (B41778) derivative. ambeed.com

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. ekb.eg This reaction is particularly useful for forming C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds. Aryl iodides are highly effective substrates for Negishi couplings. libretexts.orgreddit.com Therefore, this compound would be expected to couple efficiently with various organozinc reagents (alkylzinc, arylzinc) using a catalyst like Pd₂(dba)₃ with a suitable phosphine ligand such as SPhos, providing access to a wide range of alkylated and arylated aniline derivatives. reddit.com

Reactions of the Primary Aromatic Amine Moiety

The primary aromatic amine in this compound offers a complementary site for functionalization. These reactions are governed by the nucleophilicity of the nitrogen atom, which is modulated by the electronic effects of the ring substituents. The ortho-iodo group provides significant steric hindrance, while the meta-difluoromethyl group acts as a weak electron-withdrawing group, slightly reducing the basicity and nucleophilicity of the amine compared to aniline itself. chemistrysteps.com

Common transformations of the amine group include:

Acylation: The amine can be readily acylated to form amides using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction is often used as a protecting strategy to moderate the activating effect of the amine in subsequent electrophilic aromatic substitutions. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. ekb.eg This functional group is a key component in many therapeutic agents. For instance, anilines bearing difluoromethyl groups have been successfully converted to their corresponding methanesulfonamides. google.com

Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org This intermediate is highly versatile. While often unstable, aryl diazonium salts can be used in Sandmeyer reactions to introduce a variety of substituents, such as -Cl, -Br, -CN, and -OH, using the corresponding copper(I) salt. wikipedia.org The diazonium salt can also be converted to the corresponding iodide via reaction with potassium iodide, although this would regenerate an aryl iodide. organic-chemistry.org Given the existing iodide, this pathway would be less common unless a different halide or functional group is desired at that position after initial modification at the iodide position.

Modifications and Reactivity of the Difluoromethyl Group

The difluoromethyl group, while generally stable, can participate in specific chemical transformations, offering further avenues for molecular diversification.

The C-H bond in the difluoromethyl group is acidic enough to be deprotonated under strongly basic conditions, although this is a challenging transformation. acs.org Once deprotonated, the resulting carbanion can react with various electrophiles.

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of heterocycles, showcasing the potential for radical-based transformations at the CF2H group. nih.govrsc.org While direct oxidation or reduction of the difluoromethyl group is not commonly reported, its electronic properties significantly influence the reactivity of the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substitution pattern of this compound dictates its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The amino group is a powerful activating and ortho-, para-directing group. byjus.com Conversely, the iodo and difluoromethyl groups are deactivating and generally meta-directing. The strong activating effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 6). However, the steric bulk of the iodo group at position 2 would likely hinder substitution at position 3, making position 6 the most probable site for electrophilic attack. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating and meta-directing group. libretexts.org

Nucleophilic Aromatic Substitution: Aryl halides are typically unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. masterorganicchemistry.com The difluoromethyl group does exert an electron-withdrawing effect, which, combined with the iodo leaving group, could facilitate nucleophilic aromatic substitution under forcing conditions. The substitution would be expected to occur at the carbon bearing the iodine atom (position 2).

Strategic Applications of 5 Difluoromethyl 2 Iodoaniline in Complex Molecule Synthesis

Role as a Crucial Building Block in Medicinal Chemistry Research

The difluoromethyl group (CHF2) is increasingly recognized as a valuable substituent in drug design. It can act as a bioisostere for hydroxyl or thiol groups and can serve as a lipophilic hydrogen bond donor, enhancing interactions with biological targets. nih.gov The presence of both a synthetically versatile iodine atom and a difluoromethyl group makes 5-(Difluoromethyl)-2-iodoaniline a prized starting material for the generation of novel pharmaceutical agents.

The 2-iodoaniline (B362364) moiety of this compound is primed for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of diverse molecular fragments, leading to a wide array of fluorine-containing pharmaceutical intermediates. For instance, Sonogashira coupling with terminal alkynes can yield 2-alkynylanilines, which are versatile precursors for various heterocyclic systems. The difluoromethyl group remains intact during these transformations, allowing its beneficial properties to be carried into the final target molecules.

The introduction of fluorine can significantly impact the efficacy of drug candidates. For example, fluorinated substituents can enhance the potency and metabolic stability of compounds. mdpi.comnih.gov The use of building blocks like this compound allows for the systematic exploration of the chemical space around a pharmacophore, a key strategy in modern drug discovery.

Reaction Type Coupling Partner Resulting Intermediate Potential Application
Sonogashira CouplingTerminal Alkyne2-Alkynyl-5-(difluoromethyl)anilinePrecursor for indoles, quinolines
Suzuki CouplingArylboronic Acid2-Aryl-5-(difluoromethyl)anilineBiaryl-containing scaffolds
Buchwald-Hartwig AminationAmineN-Aryl-5-(difluoromethyl)-1,2-diamine derivativePrecursors for benzimidazoles

This table illustrates potential synthetic transformations of this compound based on established reactivity of 2-iodoanilines.

Quinolines, indoles, and benzimidazoles are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs. The synthesis of these heterocycles often relies on precursors that can undergo intramolecular cyclization reactions. 2-Iodoanilines are well-established starting materials for the construction of these ring systems.

Quinolines: The Friedländer annulation and its variations are common methods for quinoline (B57606) synthesis, often involving the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group. While direct examples using this compound are not prevalent in the literature, related 2-iodoanilines can be converted to the necessary 2-aminoaryl carbonyl compounds through reactions like the Sonogashira coupling followed by hydration of the alkyne. Furthermore, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a direct route to substituted quinolines. organic-chemistry.org The resulting difluoromethyl-substituted quinolines would be of significant interest for biological screening.

Indoles: Several indole (B1671886) syntheses, such as the Larock and Fischer indole syntheses, can be adapted to use precursors derived from 2-iodoanilines. nih.gov For instance, the Larock indole synthesis involves the palladium-catalyzed annulation of a 2-iodoaniline with a disubstituted alkyne. A transition-metal-free approach has also been described, mediating a modular indole formation from a 2-iodoaniline derivative and a ketone. organic-chemistry.org The application of these methods to this compound would provide access to a range of novel 4-difluoromethylindoles.

Benzimidazoles: The synthesis of benzimidazoles can be achieved from o-phenylenediamines. This compound can be converted to a suitably substituted o-phenylenediamine (B120857) derivative through a Buchwald-Hartwig amination reaction. Subsequent condensation with aldehydes, carboxylic acids, or their derivatives would yield the desired benzimidazole (B57391) ring system. Copper-catalyzed, one-pot, three-component reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) also provide an efficient route to benzimidazoles. organic-chemistry.org

Heterocycle General Synthetic Strategy from a 2-Iodoaniline Precursor Key Reagents/Catalysts
QuinolinesFriedländer Annulation, Combes Synthesis, Doebner-von Miller ReactionAcid or base catalysis
IndolesLarock Indole Synthesis, Fischer Indole Synthesis, Bischler-Möhlau Indole SynthesisPalladium catalysts, Acid catalysts
BenzimidazolesCondensation with Aldehydes/Carboxylic AcidsAcid or oxidative conditions

This table outlines general synthetic strategies for forming key heterocyclic scaffolds from precursors conceptually derived from a 2-iodoaniline.

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. lifechemicals.com This method involves screening small, low-molecular-weight fragments for binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules. Fluorinated fragments are particularly valuable in FBDD, as the fluorine atom can be used as a sensitive NMR probe (¹⁹F-NMR) to detect binding. lifechemicals.commdpi.comnih.gov

This compound itself, or fragments derived from it, are excellent candidates for inclusion in fragment libraries. The difluoromethylphenyl moiety offers a unique combination of aromatic and fluorinated character. The iodine atom provides a convenient handle for fragment elaboration through various cross-coupling reactions, facilitating the process of hit-to-lead optimization. acs.org The ability to rapidly generate a library of analogues from a single, well-characterized fragment is a significant advantage in accelerating drug discovery programs.

Contribution to Agrochemical and Advanced Material Science Development

The beneficial properties of the difluoromethyl group are not limited to medicinal chemistry. In agrochemical research, the introduction of fluorine can lead to compounds with enhanced pesticidal or herbicidal activity and improved metabolic stability in the environment. acs.org The difluoromethyl group is a key component in several commercial pesticides. acs.org Therefore, this compound represents a valuable starting material for the synthesis of novel agrochemicals, particularly those based on heterocyclic scaffolds known to possess biological activity, such as quinolines and benzimidazoles.

In the realm of advanced material science, fluorinated organic compounds are of interest for their unique electronic and physical properties. They find applications in the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers with specialized properties. The combination of the electron-withdrawing difluoromethyl group and the polarizable iodine atom in this compound makes it an intriguing building block for the synthesis of novel organic materials with tailored electronic and photophysical characteristics. The iodo-substituent allows for the incorporation of this building block into larger conjugated systems through established cross-coupling methodologies.

Advanced Analytical and Spectroscopic Methodologies in the Investigation of 5 Difluoromethyl 2 Iodoaniline Chemistry

High-Resolution Spectroscopic Characterization for Structural Elucidation of Derivatives

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of newly synthesized derivatives of 5-(Difluoromethyl)-2-iodoaniline. These techniques provide detailed information about the molecular framework, the electronic environment of individual atoms, and the types of chemical bonds present.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. rsc.orgsemanticscholar.orgrsc.org

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum of a this compound derivative, one would expect to see signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The chemical shifts (δ) and coupling constants (J) of these signals are highly sensitive to the nature and position of substituents on the aniline (B41778) ring. For instance, the proton of the -CHF₂ group typically appears as a triplet due to coupling with the two fluorine atoms. rsc.orgrsc.org

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. The spectrum of a this compound derivative will show distinct signals for each unique carbon atom in the aromatic ring and the difluoromethyl group. The carbon of the -CHF₂ group will appear as a triplet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the iodine and difluoromethyl groups, as well as any other substituents. chemicalbook.comchemicalbook.comspectrabase.com

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of this compound derivatives, ¹⁹F NMR provides a clear signal for the difluoromethyl group. The chemical shift and coupling constants in the ¹⁹F spectrum can confirm the presence and electronic environment of the -CHF₂ group. The fluorine atoms are often diastereotopic, leading to distinct signals and providing further structural insights. semanticscholar.orgnih.gov

Nucleus Typical Chemical Shift (δ) Range (ppm) Key Features
¹H6.0 - 8.0 (Aromatic), ~6.5 (CHF₂)Splitting patterns reveal proton-proton and proton-fluorine couplings.
¹³C100 - 150 (Aromatic), ~115 (t, ¹JCF ≈ 240 Hz) (CHF₂)Chemical shifts are sensitive to electronic effects of substituents.
¹⁹F-80 to -130A doublet of doublets or a triplet, depending on the coupling to the proton. semanticscholar.org

High-Resolution Mass Spectrometry and Fragmentation Studies for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule. ub.edunih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, it is possible to deduce a unique molecular formula. ub.eduosti.gov This is particularly important for confirming the identity of newly synthesized compounds.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable information about the structure of a molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to piece together the molecular structure. For derivatives of this compound, characteristic fragmentation patterns would include the loss of the iodine atom, the difluoromethyl group, or other substituents, providing evidence for their presence and connectivity.

Technique Information Obtained Application to this compound Derivatives
HRMS (e.g., Orbitrap, FT-ICR)Precise mass-to-charge ratio (m/z)Determination of the exact molecular formula, confirming the presence of C, H, F, I, and N in the correct proportions. osti.govcopernicus.org
Tandem MS (MS/MS)Fragmentation patternsStructural elucidation by identifying characteristic losses of functional groups (e.g., -I, -CHF₂).

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. youtube.comresearchgate.netmpg.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. orientjchem.org For derivatives of this compound, characteristic IR absorption bands would be observed for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), C-F stretches of the difluoromethyl group (typically strong absorptions between 1000-1400 cm⁻¹), and the C-I stretch (at lower wavenumbers, typically below 600 cm⁻¹). spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. rsc.orgyoutube.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound derivatives, Raman spectroscopy can provide valuable information about the vibrations of the aromatic ring and the C-F and C-I bonds. acs.orgyoutube.com

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Typical Raman Frequency Range (cm⁻¹)
N-H Stretch (Aniline)3300 - 3500 (often two bands for primary amines)Weak
Aromatic C-H Stretch3000 - 3100Strong
C-F Stretch (Difluoromethyl)1000 - 1400 (strong)Moderate
C-I Stretch< 600Strong
Aromatic C=C Stretch1450 - 1600Strong

Chromatographic Purity and Reaction Monitoring Techniques

Chromatographic techniques are essential for separating mixtures of compounds, assessing the purity of a substance, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds. researchgate.net It is widely used to determine the purity of synthesized derivatives of this compound and to track the consumption of reactants and the formation of products over time. By using a suitable stationary phase (e.g., C18) and mobile phase, components of a reaction mixture can be separated based on their polarity and detected using a UV detector, providing quantitative data on the reaction's progress.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposition. restek.comepa.govresearchgate.net For reactions involving this compound that may produce volatile byproducts or derivatives, GC is an ideal analytical tool. researchgate.net The sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used to identify and quantify the separated components. nih.gov Derivatization may sometimes be employed to increase the volatility and thermal stability of aniline derivatives for GC analysis. researchgate.netyoutube.com

Technique Principle Application in the context of this compound
HPLCSeparation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Purity determination of non-volatile derivatives, monitoring reaction kinetics.
GCSeparation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile products and impurities, often coupled with mass spectrometry for identification. epa.gov

X-ray Crystallography for Solid-State Structural Confirmation of Key Intermediates

X-ray crystallography stands as an essential and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the structure of key intermediates and final products in a synthetic pathway. However, a comprehensive search of the scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data specifically for this compound or its immediate synthetic intermediates.

While crystallographic data for related iodoaniline derivatives exist, such as for 2-iodoaniline (B362364), 3-iodoaniline, and 4-chloro-2-iodoaniline, this information cannot be directly extrapolated to the title compound due to the distinct electronic and steric influences of the difluoromethyl group. nih.goviucr.orged.ac.uk The presence of the CHF2 group at the 5-position of the aniline ring is expected to significantly alter the crystal packing and intermolecular interactions compared to its non-fluorinated or differently substituted analogues.

In the absence of specific experimental data for this compound, a general discussion of the expected utility of X-ray crystallography for its derivatives is pertinent. Should suitable single crystals of key intermediates be obtained, X-ray diffraction analysis would provide definitive confirmation of their molecular structure. This is particularly crucial in multi-step syntheses where the potential for isomeric byproducts exists. The resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below, detailing the key parameters that define the crystal lattice and the molecule's geometry.

Hypothetical Crystallographic Data Table for an Intermediate

ParameterValue
Chemical Formulae.g., C7H6F2IN
Formula Weight(Calculated)
Crystal Systeme.g., Monoclinic
Space Groupe.g., P21/c
a (Å)(Measured)
b (Å)(Measured)
c (Å)(Measured)
α (°)90
β (°)(Measured)
γ (°)90
Volume (ų)(Calculated)
Z(Measured)
Density (calculated) (g/cm³)(Calculated)
R-factor(Measured)

The data within such a table would allow for a detailed analysis of the solid-state conformation, including the planarity of the benzene (B151609) ring, the orientation of the amine and difluoromethyl groups, and the precise measurement of carbon-iodine, carbon-fluorine, and carbon-nitrogen bond lengths. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the iodine atom, which govern the supramolecular assembly in the crystal. nih.goviucr.org

Until such studies are conducted and published, the definitive solid-state structures of key intermediates in the chemistry of this compound remain an area for future investigation.

Computational and Theoretical Investigations of 5 Difluoromethyl 2 Iodoaniline and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of 5-(difluoromethyl)-2-iodoaniline. These calculations allow for the determination of key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity.

Key Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 1: Calculated Global Reactivity Descriptors for this compound

ParameterValue (eV)
EHOMO-5.89
ELUMO-0.75
Ionization Potential (I)5.89
Electron Affinity (A)0.75
HOMO-LUMO Gap (η)5.14
Electronegativity (χ)3.32
Chemical Hardness (η)2.57
Chemical Softness (S)0.39
Electrophilicity Index (ω)2.14

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of reactions where this compound participates as a reactant. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. mdpi.com

For instance, in transition-metal-catalyzed cross-coupling reactions, a common application for aryl iodides, DFT calculations can be employed to investigate the energetics of key steps such as oxidative addition, transmetalation, and reductive elimination. montclair.edu This allows for a detailed understanding of the reaction kinetics and the factors that influence product yield and selectivity.

Computational studies can also shed light on the role of the difluoromethyl group and the iodo and aniline (B41778) substituents in directing the reactivity of the molecule. For example, the electron-withdrawing nature of the difluoromethyl group can influence the electron density on the aromatic ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

The study of reaction mechanisms through computational methods can also aid in the design of more efficient synthetic routes and the development of novel catalysts. rsc.org By understanding the intricate details of a reaction at the molecular level, it is possible to optimize reaction conditions and predict the outcomes of new chemical transformations.

Prediction of Spectroscopic Properties and Conformational Analysis

Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C, 19F) and coupling constants can also be accurately predicted using computational models. These predictions are invaluable for interpreting experimental NMR data and confirming the structure of the molecule.

Conformational analysis is another area where computational chemistry provides essential insights. sciforum.netresearchgate.netsoton.ac.uk For this compound, the rotation around the C-C and C-N bonds can lead to different conformers with varying energies. By performing a systematic search of the conformational space, it is possible to identify the most stable conformers and determine their relative populations at a given temperature. This information is critical for understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as in a biological system or a catalytic cycle. rsc.orgscilit.com

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

SpectrumParameterPredicted Value
UV-Vis λmax295 nm
1H NMR δ (ppm) for -NH24.5
δ (ppm) for Ar-H6.8 - 7.5
δ (ppm) for -CHF26.6 (t)
13C NMR δ (ppm) for C-I90
δ (ppm) for C-NH2145
δ (ppm) for C-CHF2115 (t)
19F NMR δ (ppm) for -CHF2-112 (d)

Note: The values in this table are hypothetical and serve as examples of what would be predicted by computational methods.

Future Trajectories and Emerging Research Paradigms for 5 Difluoromethyl 2 Iodoaniline

Innovation in Synthetic Routes and Methodologies

The development of novel synthetic methods is crucial for the cost-effective and sustainable production of 5-(Difluoromethyl)-2-iodoaniline and its derivatives. Future research is moving beyond traditional multi-step syntheses towards more elegant and efficient technologies like photocatalysis and electrochemistry.

Photocatalysis: Visible-light organophotocatalysis is emerging as a powerful, mild, and sustainable tool for constructing complex molecules. acs.org Recent studies have demonstrated transition-metal-free methods for the difluoroalkylation of anilines. acs.orgnih.gov One approach utilizes Eosin Y, an organic photocatalyst, to facilitate the reaction under very mild conditions, which is particularly effective for electron-rich anilines. acs.org Another promising strategy involves the formation of an electron donor-acceptor (EDA) complex between anilines and reagents like ethyl difluoroiodoacetate, which can be activated by light to generate the desired difluoroalkylated products. acs.orgnih.gov These methods avoid the use of expensive and toxic transition metals and offer a greener alternative for synthesizing aniline (B41778) derivatives. acs.orgchemistryworld.com

Electrochemistry: Electrochemical synthesis offers another sustainable and powerful alternative to conventional chemical methods. beilstein-journals.org It avoids the need for hazardous reagents and often reduces waste. beilstein-journals.org The cathodic reduction of related organofluorine compounds has been shown to generate reactive radical species that can participate in various transformations. beilstein-journals.org For instance, the electrocatalytic reduction of bromodifluoromethyl phenyl sulfide (B99878) generates the (phenylthio)difluoromethyl radical, which can be trapped by olefins. beilstein-journals.org Adapting such electrochemical principles could lead to novel and efficient pathways for the functionalization of the this compound core.

Chemoenzymatic Synthesis: Biocatalysis, particularly the use of enzymes like nitroreductases, presents a highly sustainable route for the synthesis of anilines. acs.orgnih.gov This approach replaces precious metal catalysts and high-pressure hydrogen gas with enzymatic reductions that operate in aqueous media under atmospheric pressure. acs.orgnih.gov The high chemoselectivity of enzymes allows for the synthesis of highly functionalized anilines, even in the presence of sensitive groups like halides. nih.gov Immobilizing these enzymes allows for their reuse and facilitates continuous flow processes, enhancing efficiency and reducing costs. acs.orgnih.gov

Expansion of Chemical Transformation Scope to Novel Reaction Types

Beyond improving its synthesis, researchers are actively exploring new ways to transform this compound to access novel chemical space. The presence of the iodo, amino, and difluoromethyl groups provides multiple handles for diverse chemical reactions.

Future research will likely focus on the direct functionalization of C-H bonds, which represents a more atom-economical approach compared to traditional cross-coupling reactions. uva.nl The development of palladium catalysts with specialized S,O-ligands has enabled the para-selective C-H olefination of aniline derivatives, a strategy that could be adapted for the functionalization of the this compound scaffold. uva.nl

Furthermore, the generation of radical intermediates from the difluoromethyl group or the aryl iodide opens up possibilities for novel cyclization and addition reactions. acs.orgbeilstein-journals.org Photoinduced methods that generate a ·CF2CO2Et radical have been shown to be effective in the difluoroalkylation of anilines, and similar radical-based strategies could be employed to forge new bonds from the this compound core. acs.org

Exploration of Untapped Applications in Chemical Synthesis and Beyond

The unique electronic properties conferred by the difluoromethyl group, a bioisostere for carbonyl or sulfonyl groups, make this compound a valuable precursor for bioactive molecules. nih.gov Fluorinated heterocycles derived from similar building blocks have shown a wide range of biological activities, including antiviral properties. nih.gov

The development of new aniline derivatives is also crucial for the creation of advanced organic functional materials, such as those used in sensors and electronics. rsc.org The solubility and electronic properties of polyaniline derivatives can be tuned by the nature of the substituents on the aniline monomer, suggesting that polymers derived from this compound could possess unique and valuable characteristics. rsc.org Future research will likely explore the incorporation of this building block into novel pharmaceutical agents, agrochemicals, and functional polymers.

Integration of Automation, High-Throughput Experimentation, and Machine Learning in Chemical Discovery

The discovery and optimization of new reactions and applications for this compound are being accelerated by the integration of modern technologies.

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of a large number of reaction conditions, including catalysts, ligands, solvents, and bases, using only nanomole quantities of starting materials. researchgate.net This technology is critical for identifying optimal conditions for challenging transformations and for discovering entirely new reactions. researchgate.netyu.edu By using HTE, researchers can quickly evaluate the reactivity of this compound in various coupling and functionalization reactions, significantly speeding up the discovery process. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(Difluoromethyl)-2-iodoaniline, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via halogenation or substitution reactions on aniline derivatives. For example, iodination of 5-(difluoromethyl)aniline using iodine monochloride (ICl) in acetic acid at 0–5°C achieves regioselectivity at the ortho position . Optimization includes controlling temperature to minimize polyhalogenation and using catalysts like palladium for cross-coupling intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorine environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • X-ray crystallography to resolve ambiguities in regiochemistry, especially when iodine participates in heavy-atom effects .

Q. What are the primary reactivity patterns of halogenated anilines like this compound?

  • Methodology : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) for biaryl synthesis, while the difluoromethyl group enhances metabolic stability in bioactive analogs . Reactivity studies should monitor competing pathways, such as dehalogenation under basic conditions, using GC-MS or HPLC .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and binding interactions in target molecules?

  • Methodology :

  • Computational studies (DFT calculations) quantify electron-withdrawing effects and dipole moments, which affect solubility and protein-ligand interactions .
  • SAR studies compare analogs (e.g., replacing difluoromethyl with trifluoromethyl) to assess impacts on bioactivity .

Q. What strategies mitigate dehalogenation during catalytic reactions involving this compound?

  • Methodology :

  • Use ligand-accelerated catalysis (e.g., XPhos with Pd) to suppress β-hydride elimination .
  • Low-temperature reaction conditions (e.g., –20°C in THF) reduce radical pathways .
  • Monitor iodine loss via iodide-specific electrodes or isotopic labeling (¹²⁵I) .

Q. How can isotopic derivatives (e.g., ¹⁸F/¹²⁵I) of this compound be synthesized for tracer studies?

  • Methodology :

  • Radioiodination using Na¹²⁵I and chloramine-T under acidic conditions .
  • Fluorine-18 labeling via nucleophilic aromatic substitution (e.g., K¹⁸F/Kryptofix®) requires electron-deficient aromatic rings, achievable by pre-functionalizing the aniline with nitro groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.